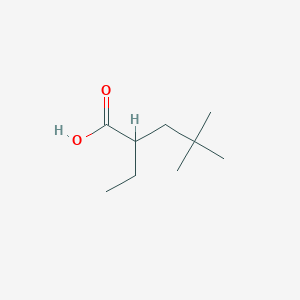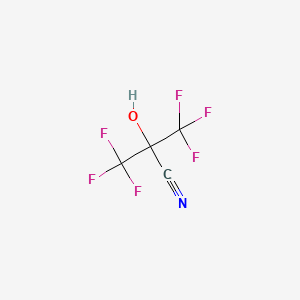
2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile
Descripción general
Descripción
2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, given its chemical structure .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl groups may enhance its lipophilicity, potentially influencing its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile typically involves the nucleophilic trifluoromethylation of 2-keto-malonates using (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) under a catalytic amount of base . This reaction proceeds smoothly in good to high yields, making it an efficient method for producing the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropionic acid.
Reduction: 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)propionic acid: Shares similar structural features but lacks the nitrile group.
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another fluorinated compound with comparable reactivity.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile is unique due to the presence of both the nitrile and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQYSBFGWWJTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


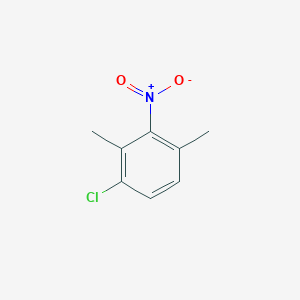


![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
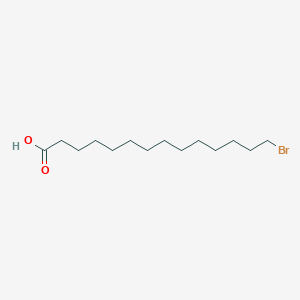

![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)

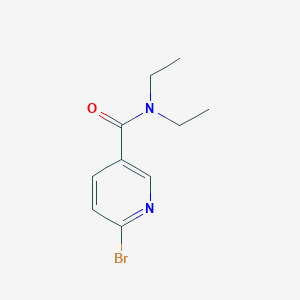
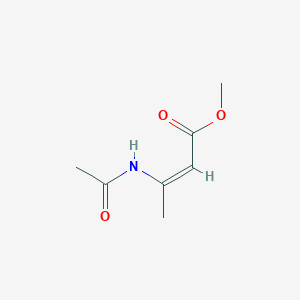

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)

